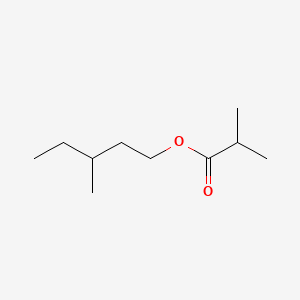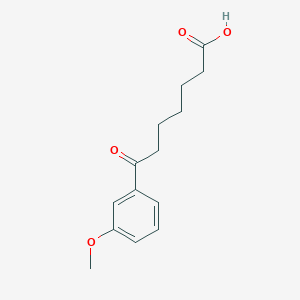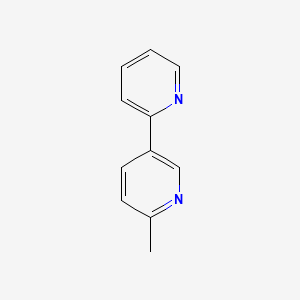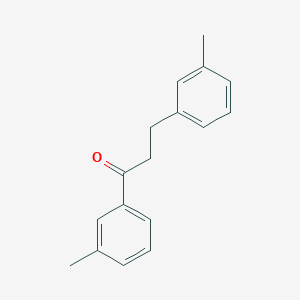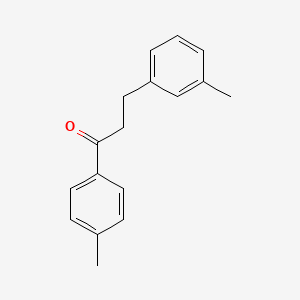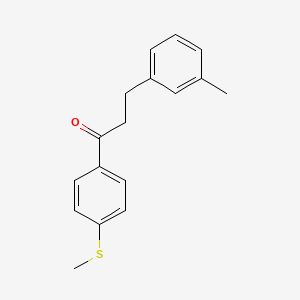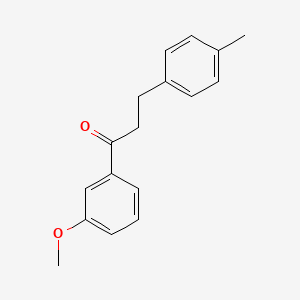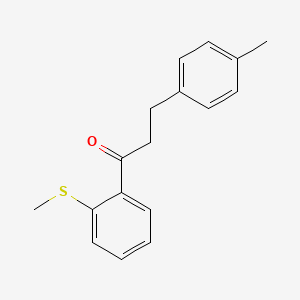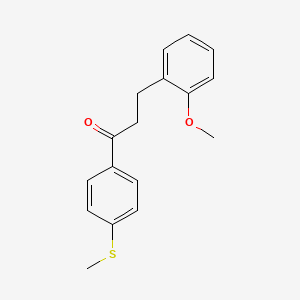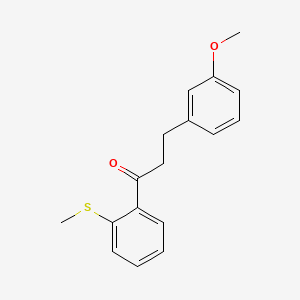![molecular formula C14H12N2O2S B3022353 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione CAS No. 681837-50-3](/img/structure/B3022353.png)
1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione
Vue d'ensemble
Description
1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione, also known as MTED or NSC 698037, is a synthetic compound with potential therapeutic properties. It belongs to the class of indole-2,3-dione derivatives and has been studied for its anticancer and antiviral activities.
Applications De Recherche Scientifique
Cancer Inhibitory Activity
- Synthesis and Evaluation of Anticancer Activity : A study synthesized derivatives of thiazolidine-2,4-dione and evaluated their anticancer activity. Some derivatives showed similar anticancer activity to 5-Fluorouracil against various cancer cells, indicating potential as cancer inhibitory agents (Li Zi-cheng, 2013).
- Anticancer Activity of N-Substituted Indole Derivatives : Research involving the synthesis of thiazolidine-2,4-dione derivatives found that certain compounds, particularly those with nitro groups, demonstrated significant anticancer activity against human breast cancer cell lines (N. Kumar & Sanjay K. Sharma, 2022).
Cardioprotective Activity
- Cardioprotective Effects of Thiazole Derivatives : A study synthesized 2-arylimino-1,3-thiazole derivatives and tested their cardioprotective activity. One compound notably delayed constrictor responses in the thoracic rat aorta, suggesting potential as a cardioprotective agent (I. Drapak et al., 2019).
Antiviral Activity
- Synthesis and Antiviral Activity Evaluation : A study involving the synthesis of 3-hydrazono-5-nitro-2-indolinone derivatives found weak activity against yellow fever virus and bovine viral diarrhea virus, indicating some antiviral potential (N. Terzioğlu et al., 2005).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : Research on the synthesis of ethoxyphthalimide derivatized spiro[indole‐3,5′‐[1,3]thiazolo[4,5‐c]isoxazol]‐2(1H)‐ones revealed these compounds exhibited antimicrobial activity (Bhawana Thadhaney et al., 2010).
Antihyperglycemic Agents
- Potential Antihyperglycemic Agents : A study described the synthesis of novel 5-(1H-Indol-3-yl-methylene)-thiazolidine-2,4-dione derivatives as potential antihyperglycemic agents (S. Riyaz et al., 2011).
Mécanisme D'action
Target of Action
The compound 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione, also known as 1-(2-(4-Methylthiazol-5-yl)ethyl)indoline-2,3-dione, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to impact a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-9-12(19-8-15-9)6-7-16-11-5-3-2-4-10(11)13(17)14(16)18/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPQYAWYVZSPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215246 | |
| Record name | 1-[2-(4-Methyl-5-thiazolyl)ethyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681837-50-3 | |
| Record name | 1-[2-(4-Methyl-5-thiazolyl)ethyl]-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681837-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Methyl-5-thiazolyl)ethyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


